5-Prop-2-ynyloxypyrazine-2-carboxylic acid
Description
5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid (CAS: 1870737-17-9) is a pyrazine-based carboxylic acid derivative featuring a propargyloxyamino substituent at the 5-position of the pyrazine ring. Its molecular formula is C₈H₇N₃O₃ (MW: 193.16 g/mol) . The compound’s structure combines a pyrazine core with a propargyl ether-linked amino group, which introduces both polar and alkyne-driven reactivity.
Properties
IUPAC Name |
5-prop-2-ynoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-2-3-13-7-5-9-6(4-10-7)8(11)12/h1,4-5H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGLCMDRPAZHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors to Form Pyrazine Derivatives
- Pyruvic aldehyde
- O-Phenylene diamine
- Temperature: 30–90°C
- Duration: 0.5–2 hours
- Catalyst: Sodium pyrosulfite (Na₂S₂O₅)
Process:
The initial step involves cyclization where pyruvic aldehyde reacts with o-phenylene diamine in the presence of sodium pyrosulfite, facilitating ring closure to form 3-methyl benzopyrazines. The reaction proceeds via nucleophilic attack and cyclization, yielding intermediate compounds that are further processed (see CN1392143A).
Oxidation to Form Carboxylic Acid Intermediates
- Potassium permanganate (KMnO₄) or other inorganic oxidants
- Temperature: 60–105°C
- Duration: 1–4 hours
Process:
The methyl benzopyrazine derivatives undergo oxidation to introduce carboxyl groups, converting them into 5-methylpyrazine-2,3-carboxylic acid potassium salts. The oxidation is carried out under controlled temperature with continuous stirring, followed by cooling and filtration to isolate the oxidized intermediates (see CN1392143A).
Acidification and Decarboxylation
- Sulfuric acid (H₂SO₄)
- Temperature: 30–130°C
- Molar ratio of sulfuric acid to oxidation product: 1.5–3.0:1
Process:
The potassium salts are acidified with sulfuric acid, facilitating decarboxylation to produce the free acid form of 5-methylpyrazine-2-carboxylic acid. The process involves careful temperature control to optimize decarboxylation efficiency and prevent degradation of the product (see CN1392143A).
Extraction and Purification
- Butanone (methyl ethyl ketone)
- Neutralize the reaction mixture to pH 1.5–4.0
- Extract with butanone to isolate the target acid
- Remove residual solvent via vacuum distillation
- Crystallize the product by cooling and drying
Outcome:
The final product, 5-Prop-2-ynyloxypyrazine-2-carboxylic acid , typically achieves purity levels of ≥99% as confirmed by HPLC analysis, with a melting point in the range of 164–172°C (see CN1392143A).
Alternative Synthetic Routes and Innovations
Decarboxylation of Difluoromethyl Derivatives:
Recent advances include decarboxylation of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid, obtained from 5-chloropyrazine-2-carboxylate, providing a route to fluorinated analogs with potential pharmacological relevance (see CN104245680A).
Green Catalysis:
Use of bioproduct pyridine-2-carboxylic acid as a catalyst accelerates multi-component synthesis, offering milder conditions and higher yields, as demonstrated in the synthesis of pyrazoloquinolinones, which could be adapted for pyrazine derivatives (see RSC publication).
Data Table: Summary of Preparation Parameters
| Step | Reagents | Temperature | Duration | Key Notes | Purity/Outcome |
|---|---|---|---|---|---|
| Cyclization | Pyruvic aldehyde + o-phenylene diamine + Na₂S₂O₅ | 30–90°C | 0.5–2h | Ring closure to benzopyrazines | Intermediate pyrazines |
| Oxidation | KMnO₄ or similar | 60–105°C | 1–4h | Formation of carboxylic acid salts | 5-methylpyrazine-2,3-carboxylic acid salts |
| Acidification | H₂SO₄ | 30–130°C | 1h | Decarboxylation to free acid | Free this compound |
| Extraction | Butanone | Room temp | 0.5–1h | Purification | ≥99% purity |
Research Findings and Considerations
- Operational Efficiency: The process emphasizes mild reaction conditions and readily available reagents, facilitating industrial scalability.
- Environmental Impact: Use of inorganic oxidants and solvent recovery methods minimizes pollution.
- Product Purity: Achieving ≥99% purity is feasible with optimized crystallization and purification steps.
- Potential for Derivatization: The synthesis pathway allows modifications, such as fluorination, expanding pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
5-Prop-2-ynyloxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The prop-2-ynyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of 5-prop-2-ynyloxypyrazine-2-carboxylic acid is in the development of antimicrobial agents. Recent studies have indicated that derivatives of this compound exhibit promising activity against various Gram-positive bacteria and fungi, which are critical in addressing the growing issue of antimicrobial resistance.
Case Study:
A study evaluated the antimicrobial efficacy of synthesized derivatives against pathogens such as Staphylococcus aureus and Candida auris. The results demonstrated structure-dependent activity, suggesting that modifications to the pyrazine ring could enhance potency against resistant strains .
Anticancer Properties
In addition to antimicrobial activity, there is emerging evidence that compounds related to this compound may possess anticancer properties. Research has focused on synthesizing analogs that target specific cancer cell lines.
Case Study:
A series of pyrazine derivatives were tested for cytotoxicity against A549 human lung cancer cells. The compounds exhibited varying degrees of growth inhibition, with some showing IC50 values significantly lower than standard chemotherapeutic agents .
Agrochemical Applications
The compound's structure allows for potential applications in agrochemicals, particularly as herbicides or fungicides. Its ability to interact with biological systems makes it a candidate for developing new crop protection agents.
Research Insights:
Studies have shown that derivatives can inhibit specific enzymes involved in plant growth regulation or pathogen resistance, thereby enhancing crop yield and resilience against diseases .
Material Science
This compound can also be utilized in material science for synthesizing novel polymers or composites with enhanced properties.
Application Example:
Research has explored incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. Such materials could find applications in packaging or construction industries where durability is crucial .
Data Summary Table
| Application Area | Potential Benefits | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | Effective against resistant pathogens; cytotoxicity observed in cancer cells |
| Agrochemicals | Crop protection through enzyme inhibition | Enhanced resistance against plant pathogens |
| Material Science | Improved polymer properties | Increased thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 5-Prop-2-ynyloxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
5-Chloro-N-phenylpyrazine-2-carboxamide (Compound 1)
- Structure : Chlorine at position 5, phenylcarboxamide at position 2.
- Synthesis : Derived from 5-hydroxypyrazine-2-carboxylic acid via chlorination (SOCl₂/DMF) and subsequent coupling with aniline .
- Key Data : Yield 43%, m.p. 157–158°C. Higher lipophilicity due to the chloro and phenyl groups .
5-Cyanopyrazine-2-carboxylic Acid (CAS: 1211533-09-3)
- Structure: Cyano group at position 4.
- Synthesis: Not explicitly described, but cyano groups are typically introduced via nucleophilic substitution or nitrile transfer reactions.
- Key Data: Molecular formula C₆H₃N₃O₂ (MW: 149.11 g/mol). The electron-withdrawing cyano group reduces electron density on the pyrazine ring, affecting reactivity in coupling reactions .
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic Acid
- Structure: Methyl-propargylamino group at position 5.
- Synthesis : Likely involves alkylation of a primary amine precursor. The propargyl group may require controlled conditions to avoid alkyne side reactions .
- Comparison: The amino linkage (vs.
5-Chloro-6-methyl-2-pyrazinecarboxylic Acid
- Structure : Chloro and methyl groups at positions 5 and 6, respectively.
- Synthesis : Hydrolysis of methyl 5-chloro-6-methyl-2-pyrazine carboxylate (39% yield). Steric effects from the methyl group may slow reaction kinetics .
Physicochemical Properties
| Compound | Substituent (Position 5) | Molecular Weight (g/mol) | Key Physical Properties |
|---|---|---|---|
| 5-Prop-2-ynyloxypyrazine-2-carboxylic acid | Propargyloxyamino | 193.16 | Moderate polarity (propargyl ether) |
| 5-Chloro-N-phenylpyrazine-2-carboxamide | Chlorine | 233.65 | m.p. 157–158°C; lipophilic |
| 5-Cyanopyrazine-2-carboxylic acid | Cyano | 149.11 | High electron-withdrawing character |
| 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid | Methyl-propargylamino | ~193.16 (estimated) | Increased basicity vs. oxyamino |
- Polarity Trends: Propargyloxyamino > cyano > chloro. The propargyloxy group’s ether oxygen and amino nitrogen contribute to moderate polarity, while cyano and chloro groups are more hydrophobic.
- Thermal Stability : Higher melting points observed in chloro derivatives (e.g., 157–158°C for compound 1) compared to unlisted values for the target compound, suggesting stronger crystal packing in halogenated analogs .
Reactivity and Functionalization Potential
- Target Compound: The propargyl group enables click chemistry (e.g., Huisgen cycloaddition), offering modularity for bioconjugation or polymer synthesis. The oxyamino group may participate in hydrogen bonding or act as a weak base .
- Chloro Derivatives : Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides), as demonstrated in –2.
- Cyano Derivatives: The cyano group can be hydrolyzed to carboxylic acids or reduced to amines, expanding derivatization pathways .
Biological Activity
5-Prop-2-ynyloxypyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit specific enzyme pathways, which can lead to modulation of cellular processes. For instance, it has been shown to interact with fatty acid synthase (FAS), a critical enzyme involved in lipid biosynthesis, which may contribute to its anti-mycobacterial properties against Mycobacterium tuberculosis (Mtb) .
Antimicrobial Properties
Research indicates that derivatives of pyrazine carboxylic acids exhibit broad-spectrum antimicrobial activity. In particular, this compound has demonstrated effectiveness against various bacterial strains, including drug-resistant Mtb isolates. Studies suggest that the compound's structure allows for enhanced penetration through bacterial cell walls, thereby increasing its efficacy .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro assays have revealed cytotoxic effects against human leukemia cell lines, with notable IC50 values indicating significant potency . The compound's ability to induce apoptosis in cancer cells may be linked to its action on specific signaling pathways involved in cell proliferation and survival.
Table of Biological Activities
1. Antimycobacterial Activity
In a study evaluating the anti-mycobacterial activity of pyrazine derivatives, this compound was assessed against Mtb strains. The results indicated that compounds with a bioreducible center exhibited higher inhibitory activities compared to those without such features. This suggests that structural modifications can enhance the efficacy of pyrazine derivatives in combating tuberculosis .
2. Cytotoxicity Against Cancer Cells
A series of experiments conducted on K562 leukemia cells demonstrated that this compound induced significant cytotoxic effects. The study utilized the MTT assay to quantify cell viability post-treatment, revealing that the compound's mechanism may involve apoptosis induction through mitochondrial pathways .
Q & A
Q. What are the recommended synthetic routes for 5-Prop-2-ynyloxypyrazine-2-carboxylic acid?
A multi-step synthesis involving chlorination, esterification, and alkalinization can be adapted from protocols for structurally similar pyrazine derivatives. For example, 5-Methylpyrazine-2-carboxylic acid is synthesized via oxidative cleavage of 2,5-dimethylpyrazine using N-chlorosuccinimide, followed by esterification and hydrolysis . To introduce the propargyloxy group, propargyl alcohol could be employed in a nucleophilic substitution or Mitsunobu reaction. Purification via membrane-based solvent extraction (MBSE) and stripping (MBSS) may enhance yield .
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of NMR (¹H/¹³C) for functional group analysis, IR spectroscopy to confirm carboxylic acid and alkyne moieties, and X-ray crystallography for absolute configuration (if crystalline). Solubility challenges in aqueous media may necessitate DMSO-based stock solutions (50 mg/mL) . For unresolved stereochemistry, computational modeling (DFT) or circular dichroism (CD) could supplement experimental data .
Q. What are optimal storage conditions to ensure stability?
Store lyophilized powder at -80°C (2-year stability) or -20°C (1-year stability) in airtight glass containers. For in vitro studies, prepare stock solutions in DMSO (25 mg/mL) and dilute with PEG300/Tween-80/saline mixtures to avoid precipitation .
Advanced Research Questions
Q. How to design experiments investigating its coordination chemistry with lanthanides?
React the compound with Ln(NO₃)₃·6H₂O (e.g., Eu³⁺, Tb³⁺) under reflux in ethanol/water. Characterize the resulting complexes via XRD to confirm 3D network structures with open channels, as seen in 5-Methylpyrazine-2-carboxylic acid MOFs . Monitor luminescence properties to assess energy transfer efficiency.
Q. How to resolve contradictions in solubility data across studies?
Systematically test solvent systems (e.g., DMSO/PEG300 vs. DMSO/SBE-β-CD) under varying pH and ionic strengths. Use dynamic light scattering (DLS) to detect aggregates and differential scanning calorimetry (DSC) to study phase transitions. Report saturation limits using UV-Vis spectroscopy.
Q. What immunoassay strategies detect pyrazine derivatives in biological matrices?
Develop a competitive ELISA using polyclonal antibodies raised against a this compound-BSA conjugate. Validate cross-reactivity with structurally related metabolites (e.g., pyrazine-2-carboxamide) and optimize blocking buffers to reduce nonspecific binding .
Q. How to evaluate its potential as a ligand in catalytic MOFs?
Synthesize MOFs via solvothermal reactions with transition metals (e.g., Cu²⁺, Zn²⁺). Analyze porosity via BET surface area measurements and test catalytic activity in model reactions (e.g., CO₂ reduction). Compare stability under thermal and chemical stress to benchmarks like ZIF-8 .
Q. What safety protocols mitigate risks during propargyl group handling?
Propargyl-containing compounds may release toxic gases (e.g., HCl, CO) upon decomposition. Use fume hoods , N95 masks, and flame-resistant lab coats. Avoid contact with oxidizers (e.g., KMnO₄) and store separately from acids/bases . Conduct thermal stability assays via TGA-DSC to identify decomposition thresholds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
